![molecular formula C25H25FN4O2S B13353299 N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B13353299.png)
N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide: is a complex organic compound that features a quinazolinone core, a fluorophenyl group, and a cyano-substituted cyclohexyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate amines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a nucleophile.
Attachment of the Cyano-Substituted Cyclohexyl Moiety: This step involves the reaction of a cyano-substituted cyclohexylamine with the quinazolinone intermediate.
Thioether Formation: The final step involves the formation of a thioether linkage between the quinazolinone core and the cyano-substituted cyclohexyl moiety using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the cyano group.
Substituted Aromatics: From electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: The quinazolinone core is a common scaffold in medicinal chemistry, and this compound could be explored for its potential as a therapeutic agent.
Biological Probes: It can be used as a probe to study biological pathways involving quinazolinone derivatives.
Industry
Polymer Chemistry: The compound can be used as a monomer or additive in the synthesis of specialized polymers.
Mécanisme D'action
The mechanism of action of N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by mimicking natural substrates, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in N-(1-Cyano-4-methylcyclohexyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-methylacetamide can significantly influence its chemical reactivity and biological activity compared to its analogs. Fluorine atoms can enhance metabolic stability and binding affinity, making this compound potentially more effective in its applications.
Propriétés
Formule moléculaire |
C25H25FN4O2S |
|---|---|
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
N-(1-cyano-4-methylcyclohexyl)-2-[3-(2-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-methylacetamide |
InChI |
InChI=1S/C25H25FN4O2S/c1-17-11-13-25(16-27,14-12-17)29(2)22(31)15-33-24-28-20-9-5-3-7-18(20)23(32)30(24)21-10-6-4-8-19(21)26/h3-10,17H,11-15H2,1-2H3 |
Clé InChI |
FLXSVGKTQNYYQW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)(C#N)N(C)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


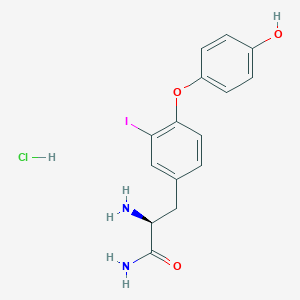
![Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate](/img/structure/B13353222.png)
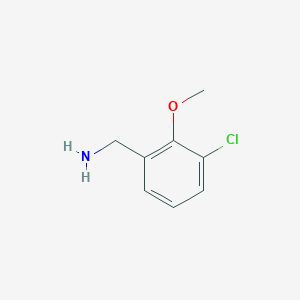
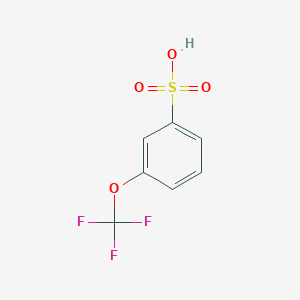
![6-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4(7H)-thione](/img/structure/B13353243.png)
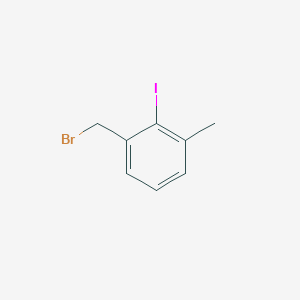

![N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B13353270.png)
![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13353272.png)

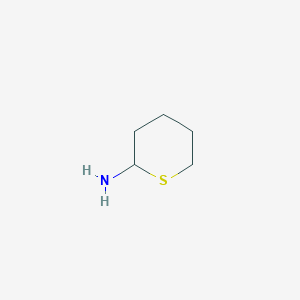
![Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)
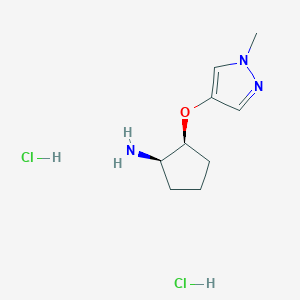
![N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B13353322.png)
